molecular formula C8H6ClFO B1630997 2'-Chloro-4'-fluoroacetophenone CAS No. 700-35-6

2'-Chloro-4'-fluoroacetophenone

Cat. No. B1630997
CAS RN: 700-35-6
M. Wt: 172.58 g/mol
InChI Key: CSEMGLVHVZRXQF-UHFFFAOYSA-N
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Patent
US05011931

Procedure details

A mixture of a solution of methylamine in industrial methylated spirit (33% w/w; 315.8 ml), industrial methylated spirit (291.6 ml), 2'-chloro-4'-fluoroacetophenone (203.4 g) and copper powder (2.8 g) was heated to 80° in a glass autoclave over a period of 1 hour. The mixture was stirred at 80° for a further 2 hours and then allowed to cool to 45° over a period of 1 hour. The mixture was transferred to a second vessel and the autoclave rinsed with industrial methylated spirit (50 ml) which was then added to the second vessel. The mixture was heated to 50°. A solution of sodium sulphide nonahydrate (11.2 g) in water (117 ml) was added and the mixture was heated at 50° for a further 15 minutes. The mixture was filtered and the residue washed with industrial methylated spirit (100 ml). The filtrate and washings were combined and evaporated to give a brown oil. The brown oil was stirred with hydrochloric acid (5M; 800 ml) for 2.5 hours and then dichloromethane (600 ml) added. The layers were separated and the aqueous phase further extracted with dichloromethane (2×300 ml). The organic phases were combined and evaporated to give 4'-fluoro-2'-(methylamino)acetophenone as a brown oil which solidified at ambient temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
203.4 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
315.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
291.6 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Cl[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11](=[O:13])[CH3:12].Cl>[Cu].ClCCl>[F:10][C:8]1[CH:7]=[CH:6][C:5]([C:11](=[O:13])[CH3:12])=[C:4]([NH:2][CH3:1])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
203.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C(C)=O
Name
industrial methylated spirit
Quantity
315.8 mL
Type
solvent
Smiles
Name
industrial methylated spirit
Quantity
291.6 mL
Type
solvent
Smiles
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 80° in a glass autoclave over a period of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 45° over a period of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a second vessel
WASH
Type
WASH
Details
the autoclave rinsed with industrial methylated spirit (50 ml) which
ADDITION
Type
ADDITION
Details
was then added to the second vessel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50°
ADDITION
Type
ADDITION
Details
A solution of sodium sulphide nonahydrate (11.2 g) in water (117 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 50° for a further 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the residue washed with industrial methylated spirit (100 ml)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase further extracted with dichloromethane (2×300 ml)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C(C)=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.